molecular formula C18H22N2O4S B275259 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide

Katalognummer: B275259
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: VDMQMGVADQHYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.4 g/mol. This compound is known for its unique structure, which includes a naphthyl group, a sulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthyl sulfonyl chloride: This step involves the reaction of 4-ethoxy-1-naphthalenesulfonic acid with thionyl chloride to form 4-ethoxy-1-naphthylsulfonyl chloride.

    Reaction with piperidine: The naphthyl sulfonyl chloride is then reacted with piperidine to form 1-[(4-ethoxy-1-naphthyl)sulfonyl]piperidine.

    Formation of the carboxamide: Finally, the piperidine derivative is reacted with an appropriate carboxylic acid derivative to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Methoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical and biological properties.

    1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H22N2O4S

Molekulargewicht

362.4 g/mol

IUPAC-Name

1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O4S/c1-2-24-16-7-8-17(15-6-4-3-5-14(15)16)25(22,23)20-11-9-13(10-12-20)18(19)21/h3-8,13H,2,9-12H2,1H3,(H2,19,21)

InChI-Schlüssel

VDMQMGVADQHYAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Kanonische SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.